molecular formula C23H25FN4O3 B2627565 5-cyclopropyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)isoxazole-3-carboxamide CAS No. 1396774-09-6

5-cyclopropyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2627565
CAS No.: 1396774-09-6
M. Wt: 424.476
InChI Key: UUCLZMUSOUUDMH-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C23H25FN4O3 and its molecular weight is 424.476. The purity is usually 95%.
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Scientific Research Applications

PET Tracers for Neuropsychiatric Disorders

Research on derivatives of carboxamides with fluoropyridin groups, such as in the study by García et al. (2014), highlights the potential use of similar compounds in developing PET tracers. These compounds can be used for in vivo quantification of 5-HT1A receptors, which play a significant role in neuropsychiatric disorders (García et al., 2014).

Antidepressant and Antianxiety Activities

Kumar et al. (2017) synthesized a series of compounds exhibiting significant antidepressant and antianxiety activities in animal models. These findings suggest the potential of similar compounds in therapeutic applications targeting depressive and anxiety disorders (Kumar et al., 2017).

Antimicrobial Studies

Studies by Patel and Patel (2010) on quinolone derivatives, including those with cyclopropyl and fluoroquinolone elements, indicate the antimicrobial potential of such compounds. These findings are relevant for the development of new antimicrobial agents (Patel & Patel, 2010).

Antiviral and Antimicrobial Activities

Reddy et al. (2013) synthesized urea and thiourea derivatives of piperazine doped with febuxostat, showing promising antiviral and antimicrobial activities. This suggests the utility of similar compounds in antiviral and antimicrobial research (Reddy et al., 2013).

Properties

IUPAC Name

5-cyclopropyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O3/c24-17-5-7-18(8-6-17)27-9-11-28(12-10-27)20(21-2-1-13-30-21)15-25-23(29)19-14-22(31-26-19)16-3-4-16/h1-2,5-8,13-14,16,20H,3-4,9-12,15H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCLZMUSOUUDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC(C3=CC=CO3)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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